![molecular formula C15H12N2 B6171982 3-(9H-carbazol-3-yl)propanenitrile CAS No. 2110890-25-8](/img/new.no-structure.jpg)
3-(9H-carbazol-3-yl)propanenitrile
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Overview
Description
3-(9H-carbazol-3-yl)propanenitrile is an organic compound with the molecular formula C15H12N2. It is a derivative of carbazole, a heterocyclic aromatic compound, and features a nitrile group attached to a propyl chain. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-3-yl)propanenitrile typically involves the reaction of carbazole with a suitable nitrile precursor. One common method is the reaction of carbazole with 3-bromopropionitrile in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carbazole derivatives with additional functional groups.
Reduction: 3-(9H-carbazol-3-yl)propanamine.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
A. Organic Electronics
3-(9H-carbazol-3-yl)propanenitrile is extensively used in organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs). Its ability to transport charge carriers efficiently makes it a valuable material in these devices.
Mechanism of Action:
The carbazole moiety within the compound serves as a charge carrier transporting unit, enhancing the movement of electrons and holes in OLEDs, which is critical for device performance.
B. Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities, particularly in anticancer research. Studies have shown that derivatives of carbazole can inhibit cancer cell growth and modulate key biological pathways involved in tumor progression.
Case Study Insights:
- Dual Inhibitor Properties: Investigations into the interactions of this compound with biological targets suggest it acts as a dual inhibitor of critical pathways related to cancer progression .
- Potential Drug Development: Its unique functional groups enhance interaction with biological targets, making it a candidate for further pharmacological studies aimed at drug development.
Electrochemical Properties
Recent studies have explored the electrochemical behavior of polymers derived from this compound. These polymers have shown promising properties for applications in sensors, electrochromic displays, and electroluminescent devices.
Electrochemical Synthesis:
The polymerization process has been investigated using cyclic voltammetry, demonstrating good solubility and stability in various solvents . The electrochemical properties are crucial for developing advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-3-yl)propanenitrile in optoelectronic devices involves its ability to transport charge carriers efficiently. The carbazole moiety acts as a charge carrier transporting unit, facilitating the movement of electrons and holes within the device. This property is crucial for the performance of OLEDs and other organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
3-(9H-carbazol-9-yl)propanenitrile: Another derivative of carbazole with similar applications in optoelectronics.
3-(9H-carbazol-3-yl)propanoic acid: A compound with a carboxylic acid group instead of a nitrile group.
3-(9H-carbazol-3-yl)propylamine: A derivative with an amine group instead of a nitrile group.
Uniqueness
3-(9H-carbazol-3-yl)propanenitrile is unique due to its combination of the carbazole moiety and the nitrile group, which imparts specific electronic properties. This makes it particularly suitable for use in OLEDs and other optoelectronic devices, where efficient charge transport is essential.
Properties
CAS No. |
2110890-25-8 |
---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
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